molecular formula C12H12ClNO2 B187748 2-Chloro-5,8-dimethoxy-4-methylquinoline CAS No. 58868-27-2

2-Chloro-5,8-dimethoxy-4-methylquinoline

Cat. No.: B187748
CAS No.: 58868-27-2
M. Wt: 237.68 g/mol
InChI Key: SVTDGXZOUFALGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline typically involves the chlorination of 5,8-dimethoxy-4-methylquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

    Starting Material: 5,8-dimethoxy-4-methylquinoline

    Chlorinating Agent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product .

Industrial Production Methods

large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,8-dimethoxy-4-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-5,8-dimethoxy-4-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethoxy-4-methylquinoline is not well-documented. as a quinoline derivative, it is likely to interact with biological targets such as enzymes or receptors involved in cellular processes. The exact molecular targets and pathways would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,8-dimethoxy-4-methylquinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloro-5,8-dimethoxy-4-methylquinoline (CDMQ) is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CDMQ is characterized by the following structural features:

  • Molecular Formula : C₁₂H₁₂ClN₁O₂
  • Molecular Weight : 237.68 g/mol
  • Functional Groups : Two methoxy groups at positions 5 and 8, a chlorine atom at position 2, and a methyl group at position 4.

This unique combination of substituents contributes to its distinct chemical reactivity and potential biological activities, including anticancer and anti-inflammatory effects .

The biological activity of CDMQ is primarily attributed to its interactions with specific molecular targets within biological systems. The chlorine atom and methoxy groups enhance the compound's binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition may occur through the formation of stable complexes at the active sites of target proteins, thereby blocking substrate access and altering metabolic pathways.

Biological Activities

Research indicates that CDMQ exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that CDMQ may inhibit the growth of various cancer cell lines. For instance, it has shown promise in inducing apoptosis in cancer cells, which is a critical mechanism for cancer treatment .
  • Anti-inflammatory Effects : CDMQ has also been observed to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This effect could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of CDMQ on human cancer cell lines. Results indicated that CDMQ significantly reduced cell viability in a dose-dependent manner, with IC₅₀ values comparable to established chemotherapeutic agents .
    • Another investigation into its mechanism revealed that CDMQ induces apoptosis via mitochondrial pathways, suggesting a multi-target approach in cancer therapy .
  • Anti-inflammatory Mechanism :
    • In vivo studies demonstrated that CDMQ administration led to a marked reduction in pro-inflammatory cytokines in animal models of inflammation. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CDMQ, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-Chloro-6-methoxy-2-methylquinolineChlorine at position 4; methoxy at 6Different substitution pattern affecting reactivity
5-Chloro-8-hydroxy-2-methylquinolineHydroxy group instead of methoxyPotentially different biological activity profile
4-Chloro-8-methoxy-2,6-dimethylquinolineAdditional methyl group at position 6Enhanced lipophilicity may influence pharmacokinetics

This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Properties

IUPAC Name

2-chloro-5,8-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-6-10(13)14-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDGXZOUFALGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296525
Record name 2-chloro-5,8-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58868-27-2
Record name 58868-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-5,8-dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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